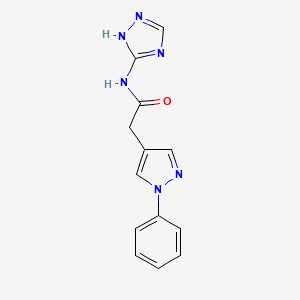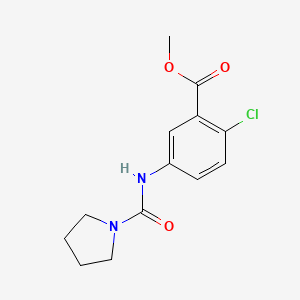
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTAA belongs to the class of pyrazole-triazole derivatives, which have been studied extensively for their biological activities.
作用机制
The exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, it is believed that 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, pain, and oxidative stress.
Biochemical and Physiological Effects:
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential anticancer properties.
实验室实验的优点和局限性
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also exhibits significant biological activities, making it a promising candidate for further research. However, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has not been extensively studied in human subjects, which limits its potential clinical applications.
未来方向
There are several future directions for research on 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide. One potential area of research is the development of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential area of research is the elucidation of the exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide in human subjects.
合成方法
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with hydrazine hydrate to form 1-phenyl-3-methyl-5-pyrazolone hydrazone. The second step involves the reaction of 1-phenyl-3-methyl-5-pyrazolone hydrazone with ethyl bromoacetate to form 2-(1-phenylpyrazol-4-yl)acetohydrazide. The final step involves the reaction of 2-(1-phenylpyrazol-4-yl)acetohydrazide with 1H-1,2,4-triazole-5-carboxylic acid to form 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide.
科学研究应用
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c20-12(17-13-14-9-15-18-13)6-10-7-16-19(8-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2,(H2,14,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEXPAQUIWTTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)


![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)